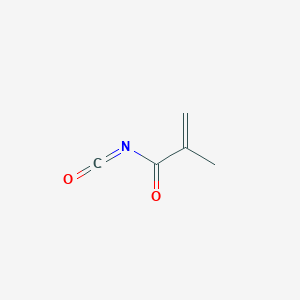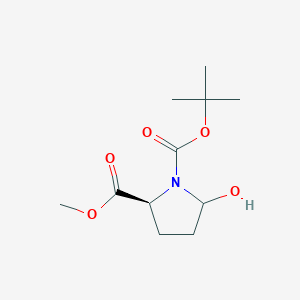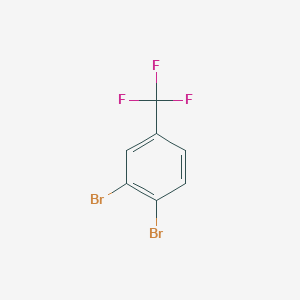
1,2-Dibromo-4-(trifluoromethyl)benzene
Descripción general
Descripción
1,2-Dibromo-4-(trifluoromethyl)benzene, also known as 1,2-dibromo-4-(trifluoromethyl)benzene, is a halogenated aromatic compound that is used in a variety of industrial and scientific applications. It is a colorless liquid that is insoluble in water but soluble in organic solvents. The compound has a high boiling point and is relatively stable under normal conditions. It is a versatile reagent that can be used in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Organic Synthesis
1,2-Dibromo-4-(trifluoromethyl)benzene is a valuable intermediate in organic synthesis. Its two bromine atoms make it a versatile building block for constructing more complex molecules through various coupling reactions, such as Suzuki-Miyaura coupling . It can be used to synthesize biaryls and other aromatic compounds, which are common structures in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceuticals. Its trifluoromethyl group is a common moiety in drug design, often used to increase the metabolic stability and lipophilicity of potential therapeutics . It can act as a bioisostere, replacing other functional groups to improve the pharmacokinetic properties of drugs.
Polymer Research
The bifunctional nature of 1,2-Dibromo-4-(trifluoromethyl)benzene allows it to be used in the development of novel polymers. It can be incorporated into polymer chains to introduce bromine functionalities, which can further undergo reactions to add other elements or compounds to the polymer structure, enhancing its properties .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop methods for detecting brominated aromatic compounds. Its distinct spectroscopic properties allow for its use in NMR and mass spectrometry, aiding in the structural elucidation of complex molecules .
Environmental Applications
In environmental science, 1,2-Dibromo-4-(trifluoromethyl)benzene can be studied for its behavior and fate in the environment due to its bromine content. Understanding its degradation pathways and persistence can inform the assessment of related compounds’ environmental impact .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to modify the surface properties of nanomaterials. By attaching to the surface of nanoparticles, it can alter their interaction with other substances, which is crucial in developing nanoscale sensors and devices .
Agricultural Chemistry
As an intermediate in the synthesis of agrochemicals, 1,2-Dibromo-4-(trifluoromethyl)benzene can be used to create compounds with pesticidal or herbicidal activity. Its reactivity allows for the introduction of various functional groups that can enhance the efficacy of agricultural chemicals .
Industrial Applications
In the industrial sector, this compound can be utilized in the synthesis of flame retardants due to its bromine atoms. It can also be used in the manufacture of dyes, photographic chemicals, and other industrial chemicals where brominated aromatic compounds are required .
Mecanismo De Acción
Target of Action
1,2-Dibromo-4-(trifluoromethyl)benzene is a chemical compound used in organic synthesis. The primary targets of this compound are carbon-based molecules in the reaction mixture. It acts as a reagent, interacting with these molecules to facilitate the formation of new bonds .
Mode of Action
The compound’s mode of action involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . This interaction results in the formation of new carbon-carbon bonds, a critical step in many organic synthesis reactions .
Biochemical Pathways
The compound is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . In these reactions, the compound acts as a boron reagent, facilitating the transmetalation process .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures for applications in pharmaceuticals, materials science, and other fields .
Action Environment
The efficacy and stability of 1,2-Dibromo-4-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Proper storage conditions, such as keeping the compound sealed in a dry room at normal temperature, are necessary to maintain its stability .
Propiedades
IUPAC Name |
1,2-dibromo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJTWLWDMJECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470305 | |
| Record name | 1,2-Dibromo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-(trifluoromethyl)benzene | |
CAS RN |
7657-08-1 | |
| Record name | 1,2-Dibromo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



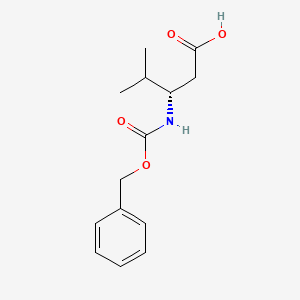
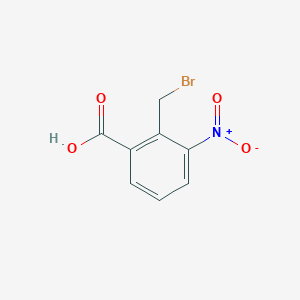
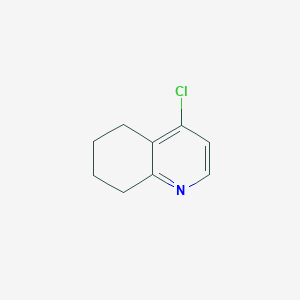
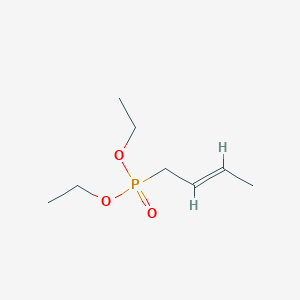
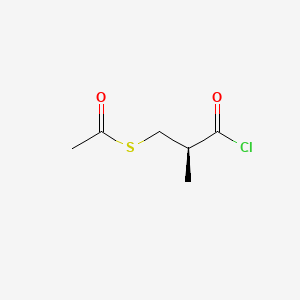
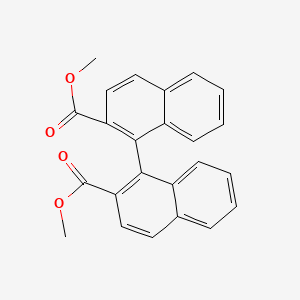
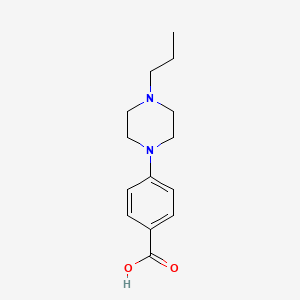
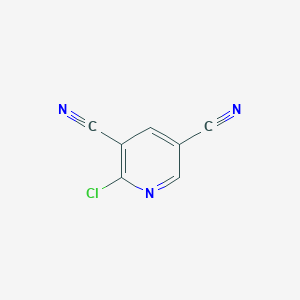
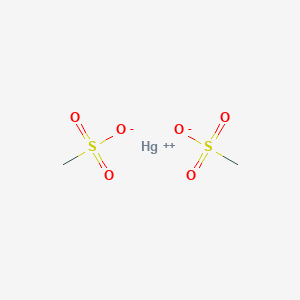
![4-Chlorofuro[2,3-b]pyridine](/img/structure/B1600411.png)
![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)
![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)
